Product packaging for 5-(Trifluoromethyl)-1,2,4-triazin-3-amine(Cat. No.:CAS No. 425378-65-0)

5-(Trifluoromethyl)-1,2,4-triazin-3-amine

Cat. No.: B3052585
CAS No.: 425378-65-0
M. Wt: 164.09 g/mol
InChI Key: RMMXULAVPASGOF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,2,4-triazin-3-amine (Molecular Formula: C 4 H 3 F 3 N 4 , CID 11542832 ) is a fluorinated triazine derivative serving as a versatile precursor in synthetic and medicinal chemistry research. Its structure, featuring a reactive 3-amine group and a metabolically stable trifluoromethyl group, is strategically valuable for designing novel molecules with tailored properties. The compound's primary research application is as a key building block for the synthesis of complex, poly-substituted nitrogen-containing heterocycles. For instance, analogous 3-amino-5-trifluoromethyl-1,2,4-triazoles have been used in a simple route to synthesize fluorinated triazolopyrimidine and triazolotriazine derivatives via reactions with acrylonitrile derivatives, 1,3-dicarbonyl compounds, and via diazotization followed by coupling with active methylene reagents . Furthermore, research into trifluoromethylated 1,2,4-triazine and dihydrotriazinone derivatives has shown that such scaffolds are of significant interest due to their promising biological activities, including antiproliferative effects and potential as enzyme inhibitors . This reagent is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3F3N4 B3052585 5-(Trifluoromethyl)-1,2,4-triazin-3-amine CAS No. 425378-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N4/c5-4(6,7)2-1-9-11-3(8)10-2/h1H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXULAVPASGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468280
Record name 3-amino-5-trifluoromethyl-1,2,4-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425378-65-0
Record name 3-amino-5-trifluoromethyl-1,2,4-triazine
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URL https://comptox.epa.gov/dashboard/DTXSID80468280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1,2,4-triazin-3-amine
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Mechanistic Investigations and Reactivity Profiles of 5 Trifluoromethyl 1,2,4 Triazin 3 Amine and Analogues

Reactivity of the 1,2,4-Triazine (B1199460) Ring System in the Presence of Trifluoromethyl Substituents

The 1,2,4-triazine core is an electron-deficient heterocyclic system, a characteristic that is further amplified by the presence of a strongly electron-withdrawing trifluoromethyl (CF₃) group. This electronic feature is pivotal to its reactivity, especially in cycloaddition reactions.

Inverse Electron-Demand Diels-Alder Reactions of Trifluoromethylated 1,2,4-Triazines

The electron-deficient nature of the trifluoromethylated 1,2,4-triazine ring makes it an excellent diene for inverse electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.govsigmaaldrich.comnih.gov In these reactions, the electron-poor triazine reacts with an electron-rich dienophile, such as a strained alkene or alkyne. The trifluoromethyl group, by withdrawing electron density from the triazine ring, lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy leads to a smaller energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO), thereby accelerating the reaction rate. researchgate.net

While the broader application of 1,2,4-triazines in bioorthogonal chemistry has been somewhat limited by their lower reactivity compared to other systems like tetrazines, the introduction of a trifluoromethyl group has been shown to significantly enhance their reaction kinetics. researchgate.netnih.gov This enhancement is crucial for applications in biological systems where rapid and specific reactions are required.

Bioorthogonal Cycloadditions and Their Kinetic Characterization

The enhanced reactivity of trifluoromethylated 1,2,4-triazines in IEDDA reactions makes them highly suitable for bioorthogonal applications. researchgate.netnih.gov These "click" reactions are characterized by their high speed, selectivity, and compatibility with biological environments. mdpi.com

Recent studies on 3-(trifluoromethyl)-1,2,4-triazines, close analogues of the title compound, have demonstrated their high reactivity with strained trans-cyclooctenes (TCOs). Second-order rate constants as high as 230 M⁻¹s⁻¹ have been reported, showcasing a significant rate enhancement due to the CF₃-substitution. researchgate.netnih.gov Despite this high reactivity, these compounds maintain sufficient stability under biologically relevant conditions. researchgate.net Some of these trifluoromethylated triazines have also been shown to be fluorogenic, a property that is highly valuable for bioimaging applications. researchgate.netnih.gov

The kinetic data for the reaction of various C3-trifluoromethylated 1,2,4-triazines with trans-cyclooctene (B1233481) derivatives highlight the impact of the trifluoromethyl group on reactivity.

Kinetic Data for Bioorthogonal Cycloadditions of C3-Trifluoromethylated 1,2,4-Triazines with TCO4en
Triazine CompoundSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3-CF₃-1,2,4-triazine145 ± 5MeCN
5-phenyl-3-CF₃-1,2,4-triazine230 ± 10MeCN
6-phenyl-3-CF₃-1,2,4-triazine70 ± 3MeCN

Data sourced from studies on 3-(trifluoromethyl)-1,2,4-triazine analogues. The specific kinetics for 5-(Trifluoromethyl)-1,2,4-triazin-3-amine may vary.

Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity of the 1,2,4-triazine ring through a combination of electronic and steric effects.

Electron-Withdrawing Effects and Their Impact on π-Conjugation and Orbital Energies

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect, pulling electron density away from the attached carbon atom and, consequently, from the aromatic ring. This strong electron withdrawal significantly lowers the electron density of the 1,2,4-triazine ring, making it more electrophilic and susceptible to nucleophilic attack.

The electron-withdrawing nature of the CF₃ group directly impacts the π-conjugation and orbital energies of the triazine system. nih.gov As previously mentioned, it lowers the energy of the LUMO, which is a key factor in accelerating IEDDA reactions. This effect on the electronic structure is fundamental to the enhanced reactivity observed in trifluoromethylated 1,2,4-triazines.

Regioselectivity and Diastereoselectivity in Reactions Involving Trifluoromethylated 1,2,4-Triazines

In cycloaddition reactions involving unsymmetrical dienes and dienophiles, the regioselectivity of the reaction is a critical aspect. For 5-substituted 1,2,4-triazines, the substituent at the C5 position can influence the regiochemical outcome of the cycloaddition. Studies on related 5-substituted 1,2,3-triazines have shown that substituents have a remarkable impact on the cycloaddition reactivity, often without altering the intrinsic regioselectivity. nih.gov

In the context of IEDDA reactions, 5-substituted 1,2,4-triazines are considered the least sterically crowded isomers, which allows them to react even with sterically encumbered strained alkynes. researchgate.net The electronic nature of the C5 substituent, in this case, the electron-withdrawing trifluoromethyl group, is expected to play a significant role in directing the orientation of the dienophile as it approaches the triazine ring. However, specific experimental or computational studies detailing the regioselectivity and diastereoselectivity of this compound in cycloaddition reactions are not extensively available in the current literature. Further research is needed to fully elucidate these stereochemical outcomes.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for trifluoromethylated 1,2,4-triazines is an active area of research, often involving a combination of experimental and computational methods. For the IEDDA reaction, the generally accepted mechanism proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is often unstable and rapidly undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like dinitrogen, to form a new heterocyclic ring. nih.gov

In the case of reactions involving amino-substituted triazines, the mechanism can be more complex. For instance, studies on the IEDDA reaction of 2-aminopyrroles with 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (B1197496) have identified multiple intermediates, including a zwitterion, a tricyclic adduct, and a neutral imine. acs.org This suggests that the presence of an amino group can lead to alternative reaction pathways and intermediates.

While a detailed mechanistic study for this compound is not yet available, it is plausible that its reactions would follow similar pathways, influenced by the strong electron-withdrawing nature of the trifluoromethyl group and the nucleophilic character of the amino group. Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping the potential energy surfaces of its reactions and identifying the transition states and intermediates involved.

Analysis of Transition States in Trifluoromethyl-Aryl Bond Formation

The formation of a trifluoromethyl-aryl (C-CF3) bond is a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. rsc.org While direct computational studies on the transition states involving this compound as a trifluoromethyl source are not extensively detailed in the literature, analysis can be drawn from analogous systems and general principles of trifluoromethylation.

Typically, metal-catalyzed cross-coupling reactions are a primary method for forming C(sp²)–CF3 bonds. acs.org In these reactions, the key bond-forming step is often a reductive elimination from a high-valent transition metal center, such as palladium or copper. acs.org Computational studies on related systems suggest that the transition state for C-CF3 reductive elimination can be influenced by several factors, including the ligand environment of the metal, the nature of the aryl group, and the source of the trifluoromethyl group.

Table 1: Factors Influencing Transition State Stability in C-CF3 Bond Formation

FactorDescriptionImpact on Transition State
Metal Catalyst The choice of metal (e.g., Cu, Pd) and its oxidation state influences the geometry and energy of the transition state.Affects the feasibility and rate of reductive elimination.
Ligand Environment Electron-donating or sterically bulky ligands on the metal center can alter its reactivity.Modulates the electronic density at the metal center, impacting bond formation.
Aryl Group Electronics Electron-withdrawing or -donating substituents on the aryl ring affect its nucleophilicity.Influences the rate of transmetalation and the stability of the aryl-metal intermediate.
Steric Hindrance Bulky groups near the reaction center on either the aryl or triazine component.Can increase the energy of the transition state, potentially inhibiting the reaction.

Radical Intermediates and Pathways in Trifluoromethylation Reactions

Radical trifluoromethylation offers a powerful alternative to metal-catalyzed methods, often proceeding under milder conditions and with greater functional group tolerance. researchgate.netresearchgate.net These reactions rely on the generation of the trifluoromethyl radical (•CF3), which is a transient, highly reactive species. wikipedia.org The •CF3 radical can be generated from various precursors through processes like single-electron transfer (SET), often initiated by photoredox catalysts or thermal decomposition. researchgate.netorientjchem.org

While this compound is not a classical radical initiator, analogous trifluoromethylated heterocycles can serve as •CF3 sources under specific conditions. The general mechanism involves the generation of the •CF3 radical, which then adds to an unsaturated substrate (like an arene or alkene) to form a radical intermediate. orientjchem.org This intermediate can then undergo further reactions, such as oxidation and deprotonation, to yield the final trifluoromethylated product.

The trifluoromethyl radical itself has distinct properties. Compared to a methyl radical, the •CF3 radical is pyramidal, possesses a higher inversion barrier, and is considered electrophilic in nature. wikipedia.org Its electrophilicity drives its rapid reaction with electron-rich substrates. wikipedia.org Mechanistic studies often use radical traps, like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), to detect the presence of radical intermediates. However, the interpretation of these experiments requires caution, as some trifluoromethylating reagents can directly react with the trap itself. acs.org

Table 2: Common Reagents for Generating Trifluoromethyl Radicals

Reagent ClassExample(s)Method of •CF3 Generation
Sulfinate Salts Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent)Oxidation (e.g., with an oxidant like t-BuOOH)
Hypervalent Iodine Togni reagentsPhotoredox catalysis, copper catalysis
Sulfonium Salts Umemoto reagentsPhotoredox catalysis
Haloforms Trifluoroiodomethane (CF3I)Photochemical or thermal initiation, with radical initiators like triethylborane

The pathway for a radical trifluoromethylation of an arene typically follows these steps:

  • Initiation: Generation of the •CF3 radical from a suitable precursor.
  • Propagation: Addition of the •CF3 radical to the aromatic ring, forming a cyclohexadienyl radical intermediate.
  • Termination/Product Formation: The intermediate is oxidized to a cation, followed by loss of a proton to restore aromaticity and form the trifluoromethyl-aryl product.
  • Electrophilic and Nucleophilic Reactivity Modes of Trifluoromethylated Species

    The chemical reactivity of this compound is fundamentally dichotomous, governed by the powerful electronic influence of its substituents on the triazine core.

    Electrophilic Character of the Triazine Ring

    The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing trifluoromethyl group. Consequently, the carbon atoms of the triazine ring are highly electrophilic and susceptible to attack by nucleophiles. researchgate.net This reactivity is characteristic of many s-triazine systems, where nucleophilic aromatic substitution (SNAᵣ) is a common reaction pathway. frontiersin.org

    For example, in related chloro-substituted trifluoromethyl-triazines, the chlorine atom acts as a good leaving group and is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. researchgate.netfrontiersin.org The reaction proceeds smoothly, often at ambient temperature, underscoring the high electrophilicity of the triazine core. researchgate.net In the case of this compound, while the amino group is not a typical leaving group, the C-5 and C-6 positions of the ring remain activated towards nucleophilic attack, potentially leading to ring-opening or other transformations depending on the nucleophile and reaction conditions. nih.gov

    Nucleophilic Character of the Exocyclic Amino Group

    Conversely, the exocyclic 3-amino group (-NH2) possesses a lone pair of electrons on the nitrogen atom, rendering it a nucleophilic center. This group can participate in reactions typical of aromatic amines, such as acylation, alkylation, and condensation with carbonyl compounds. The nucleophilicity of the amino group is somewhat attenuated by the electron-withdrawing nature of the trifluoromethylated triazine ring, but it remains a reactive site for electrophiles. For instance, reactions with various electrophiles can lead to the formation of fused heterocyclic systems, such as triazolo[1,5-a]pyrimidines.

    This dual reactivity allows the molecule to act as a versatile building block. The electrophilic ring can react with one class of reagents, while the nucleophilic amino group can react with another, enabling the synthesis of complex, highly functionalized heterocyclic structures.

    Table 3: Summary of Reactivity Modes

    Reactive CenterType of ReactivityDriving ForcePotential Reactions
    Triazine Ring Carbons (C-5, C-6) ElectrophilicElectron deficiency from ring nitrogens and -CF3 group.Nucleophilic Aromatic Substitution (with suitable leaving group), addition of strong nucleophiles.
    Exocyclic Amino Group (-NH2) NucleophilicLone pair of electrons on the nitrogen atom.Acylation, alkylation, diazotization, condensation with carbonyls, cyclocondensation.

    Advanced Spectroscopic and Structural Characterization of 5 Trifluoromethyl 1,2,4 Triazin 3 Amine

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

    NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and environment within the 5-(Trifluoromethyl)-1,2,4-triazin-3-amine molecule.

    The structure of this compound features a single aromatic proton (at the C-6 position) and two protons on the exocyclic amino group. The carbon skeleton consists of three distinct aromatic carbons in the triazine ring and one carbon in the trifluoromethyl group.

    Proton (¹H) NMR: The ¹H NMR spectrum is expected to be relatively simple. The lone proton attached to C-6 would appear as a sharp singlet in the downfield region, likely between δ 8.5 and 9.5 ppm, due to the strong deshielding effect of the electron-deficient triazine ring. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature, but is generally expected in the δ 5.0-7.0 ppm range.

    Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals.

    The carbon of the -CF₃ group is expected to appear as a quartet around δ 118-125 ppm, with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 270-280 Hz.

    C-5 , the carbon directly attached to the trifluoromethyl group, would also exhibit splitting due to coupling with the fluorine atoms. It is expected to appear as a quartet with a smaller two-bond coupling constant (²JCF) of about 35-40 Hz, likely in the region of δ 145-155 ppm.

    C-3 , bonded to the amino group, would likely resonate at a significantly downfield position, estimated to be around δ 155-165 ppm.

    C-6 , the only carbon bearing a hydrogen atom, is predicted to be the most upfield of the ring carbons, likely appearing in the δ 140-150 ppm range.

    Nitrogen (¹⁵N) NMR: While less common, ¹⁵N NMR would be informative. The spectrum would show signals for the four distinct nitrogen atoms. The ring nitrogens (N-1, N-2, N-4) would resonate in the characteristic region for azines, while the exocyclic amino nitrogen would appear at a more upfield chemical shift.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound This table contains predicted data based on spectroscopic principles and data from analogous compounds.

    NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
    ¹HH-68.5 - 9.5Singlet (s)N/A
    ¹H-NH₂5.0 - 7.0Broad Singlet (br s)N/A
    ¹³C-CF₃118 - 125Quartet (q)¹JCF ≈ 270-280
    ¹³CC-3155 - 165Singlet (s)N/A
    ¹³CC-5145 - 155Quartet (q)²JCF ≈ 35-40
    ¹³CC-6140 - 150Singlet (s)N/A

    Two-dimensional NMR experiments would be essential to confirm the assignments made from the 1D spectra.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct correlation between the proton at C-6 and the C-6 carbon itself, confirming their direct bond.

    COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the presence of only one isolated aromatic proton spin system.

    NOESY (Nuclear Overhauser Effect Spectroscopy): Given the small and rigid nature of the molecule, NOESY would likely provide limited additional structural information beyond what is obtained from HMBC.

    Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

    Vibrational spectroscopy provides information about the functional groups present in a molecule.

    The IR and Raman spectra of this compound would be dominated by vibrations from the amino (-NH₂), trifluoromethyl (-CF₃), and triazine ring moieties.

    -NH₂ Group: Two distinct stretching bands would be expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. An N-H scissoring (bending) vibration would be observed around 1600-1650 cm⁻¹.

    Triazine Ring: A series of characteristic bands corresponding to C=N and C-N stretching vibrations would appear in the 1400-1600 cm⁻¹ fingerprint region.

    -CF₃ Group: Very strong and characteristic absorption bands corresponding to C-F stretching vibrations are expected in the 1100-1350 cm⁻¹ region.

    Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table contains predicted data based on established group frequencies.

    Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
    Amino (-NH₂)N-H Asymmetric Stretch3400 - 3500Medium
    Amino (-NH₂)N-H Symmetric Stretch3300 - 3400Medium
    Amino (-NH₂)N-H Scissoring1600 - 1650Medium-Strong
    Triazine RingC=N / C-N Stretching1400 - 1600Multiple bands, Medium-Strong
    Trifluoromethyl (-CF₃)C-F Stretching1100 - 1350Very Strong

    Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

    Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

    HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₄H₃F₃N₄. The calculated exact mass can be used to confirm the identity of the compound with high confidence. uni.lu

    A plausible fragmentation pathway for aromatic nitrogen heterocycles often involves the sequential loss of small, stable neutral molecules. For this compound, a primary fragmentation would likely be the loss of a hydrogen cyanide (HCN) molecule from the triazine ring. Another possibility is the cleavage of the C-C bond to lose a trifluoromethyl radical (•CF₃).

    Table 3: Calculated Exact Masses for Molecular Ions of this compound Data calculated from the molecular formula C₄H₃F₃N₄.

    IonFormulaCalculated Exact Mass (m/z)
    [M]⁺•[C₄H₃F₃N₄]⁺•164.0310
    [M+H]⁺[C₄H₄F₃N₄]⁺165.0382
    [M+Na]⁺[C₄H₃F₃N₄Na]⁺187.0202

    X-ray Crystallography for Solid-State Molecular Structure Determination

    There is no publicly available information on the single-crystal X-ray diffraction analysis of this compound. Such a study would be invaluable for definitively determining its solid-state molecular structure. Key parameters that would be elucidated from X-ray crystallography include:

    Crystal System and Space Group: These parameters describe the symmetry and arrangement of the molecules within the crystal lattice.

    Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

    Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form would provide insight into the bonding characteristics, including the influence of the electron-withdrawing trifluoromethyl group on the triazine ring and the amino substituent.

    Torsional Angles: These would describe the conformation of the molecule, particularly the orientation of the trifluoromethyl and amino groups relative to the triazine ring.

    Intermolecular Interactions: Analysis of the crystal packing would reveal any significant hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the solid-state structure.

    Without experimental data, a detailed structural analysis and the creation of a corresponding data table are not possible.

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

    Similarly, no experimental UV-Vis absorption spectra for this compound have been reported in the reviewed literature. A UV-Vis spectroscopic analysis would provide crucial information about the electronic transitions within the molecule. The expected data from such an analysis would include:

    Wavelength of Maximum Absorption (λmax): This indicates the energy required to promote electrons to higher energy orbitals. The presence of the triazine ring, the amino group (an auxochrome), and the trifluoromethyl group would all influence the position of the absorption maxima.

    Molar Absorptivity (ε): This value is a measure of how strongly the compound absorbs light at a given wavelength and is dependent on the probability of the electronic transition.

    Electronic Transitions: The absorption bands in the UV-Vis spectrum would correspond to specific electronic transitions, such as n→π* and π→π*, which are characteristic of heteroaromatic systems containing lone pairs and π-systems. The solvent used for the analysis can also influence the position of these bands, providing further insight into the nature of the transitions.

    In the absence of experimental spectra, a discussion of the electronic absorption properties and the generation of a data table with λmax and molar absorptivity values cannot be provided.

    Computational Chemistry and Theoretical Modeling of 5 Trifluoromethyl 1,2,4 Triazin 3 Amine

    Quantum Chemical Calculations for Molecular Structure and Energetics

    Quantum chemical calculations are foundational to computational chemistry, allowing for the precise determination of a molecule's geometry and energy. These calculations solve approximations of the Schrödinger equation to describe the electronic structure of the molecule.

    Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. irjweb.com This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

    DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. irjweb.comcolab.wsbohrium.com For a molecule like 5-(Trifluoromethyl)-1,2,4-triazin-3-amine, DFT would elucidate the planarity of the triazine ring and the orientation of the amino and trifluoromethyl substituents.

    Illustrative Data: The following table presents DFT-calculated structural parameters for a related compound, 3-amino-1,2,4-triazine, demonstrating the type of data obtained from geometry optimization.

    ParameterBond/AngleCalculated Value (Å or °)
    Bond Lengths (Å)N1-N21.381
    N2-C31.328
    C3-N41.365
    N4-C51.309
    C5-C61.431
    C6-N11.332
    Bond Angles (°)C6-N1-N2117.8
    N1-N2-C3120.3
    N2-C3-N4124.6
    C3-N4-C5114.7
    N4-C5-C6125.7
    C5-C6-N1116.8

    Data derived from studies on 3-amino-1,2,4-triazine and is for illustrative purposes only. researchgate.net

    Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. researchgate.netnih.gov This method is instrumental for predicting optical properties, such as the UV-Visible absorption spectrum of a compound. nih.gov

    By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can identify the wavelengths of light a molecule is likely to absorb. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. Furthermore, TD-DFT analysis reveals the nature of these electronic transitions by identifying the specific molecular orbitals involved, such as transitions from a π orbital to a π* anti-bonding orbital (π → π*). researchgate.net For this compound, this analysis would predict its color and photophysical behavior.

    Electronic Structure Analysis

    The arrangement and energy levels of electrons in molecular orbitals are central to a molecule's chemical behavior. Frontier Molecular Orbital (FMO) theory provides a framework for understanding this relationship.

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. colab.wsbohrium.com

    The energies of these orbitals, EHOMO and ELUMO, are key indicators of molecular reactivity. A high EHOMO value suggests a greater tendency to donate electrons, making the molecule a better nucleophile. Conversely, a low ELUMO value indicates a greater propensity to accept electrons, characteristic of a good electrophile. DFT calculations are commonly used to determine the energies and visualize the spatial distribution of these orbitals. irjweb.com

    The energy gap (Eg), calculated as the difference between the LUMO and HOMO energies (Eg = ELUMO - EHOMO), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.com

    A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Molecules with a large gap are often referred to as "hard" molecules. In contrast, a small energy gap implies that the molecule is more easily polarized and more reactive, characteristics of a "soft" molecule. This energy gap is also fundamental to the molecule's electronic and optical properties, influencing its color and electrical conductivity. nih.gov

    Illustrative Data: The following table shows frontier orbital energies and the calculated energy gap for a related triazine derivative, N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, as an example of typical computational outputs.

    ParameterEnergy (eV)
    EHOMO-6.2967
    ELUMO-1.8096
    Energy Gap (Eg)4.4871

    Data derived from studies on a related triazine derivative and is for illustrative purposes only. irjweb.com

    Reactivity Prediction and Mechanistic Insights from Computational Studies

    Computational studies offer powerful predictive capabilities regarding a molecule's reactivity and the mechanisms of its reactions. By analyzing the electronic structure, one can identify the most probable sites for chemical attack.

    The spatial distribution of the HOMO and LUMO provides direct insight into reactivity. The regions of the molecule where the HOMO density is highest are the most likely sites for electrophilic attack, as this is where the molecule's most available electrons are located. Conversely, regions with the highest LUMO density are susceptible to nucleophilic attack.

    Another valuable tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and are likely sites for interaction with electrophiles, while regions of positive potential (blue) are electron-poor and attract nucleophiles. colab.wsbohrium.com

    Furthermore, global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity. These include:

    Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution.

    Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.

    Electrophilicity Index (ω): ω = χ² / (2η). It quantifies the electrophilic character of a molecule.

    For this compound, these calculations would help predict how it interacts with other reagents, providing mechanistic insights into potential synthetic transformations or biological interactions. irjweb.com

    Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

    Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the reactive sites of a molecule. colab.wsnih.gov It visualizes the charge distribution and is used to predict how different geometries might interact. ijarset.com The MEP map uses a color scale to denote electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero and slightly electron-rich potential, respectively. nih.govresearchgate.net

    Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions This table is illustrative, based on computational studies of similar heterocyclic compounds.

    Molecular Region Predicted Electrostatic Potential Implied Reactivity
    Nitrogen atoms of the triazine ring Negative (Red/Yellow) Nucleophilic / Site for electrophilic attack
    Hydrogen atoms of the amine group Positive (Blue) Electrophilic / Site for nucleophilic attack
    Trifluoromethyl group Slightly positive/neutral Electron-withdrawing, influences ring potential

    Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

    Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hybridization, and intramolecular and intermolecular interactions by examining the filled "donor" and empty "acceptor" orbitals. nih.govwikipedia.org This method translates complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. q-chem.com Weak occupancies in the typically empty "non-Lewis" orbitals, such as antibonding orbitals (σ* or π*), indicate delocalization effects from filled "Lewis-type" orbitals. wikipedia.org

    In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from the lone pair orbitals of the ring nitrogen atoms and the exocyclic amine nitrogen into the antibonding orbitals of the triazine ring. This charge transfer stabilizes the molecule. Furthermore, NBO analysis is crucial for quantifying the strength of intermolecular hydrogen bonds, a key interaction for this molecule. The analysis would assess the donor-acceptor interactions between the N-H group (donor) of one molecule and a nitrogen atom of the triazine ring (acceptor) of another, providing stabilization energy values (E(2)) that quantify the bond strength. nih.gov

    Table 2: Representative Donor-Acceptor Interactions from NBO Analysis This table presents typical interactions expected for the target molecule based on analyses of analogous structures.

    Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
    N (Lone Pair) π* (Ring C=N) High Intramolecular Charge Transfer / Resonance
    N-H (Bonding) N (Lone Pair) Moderate-High Intermolecular Hydrogen Bonding
    C-C (Ring) σ* (C-F) Low-Moderate Hyperconjugation

    Determination of Chemical Potential, Hardness, and Electrophilicity Index

    Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to quantify the chemical reactivity and stability of a molecule. nih.gov Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

    The chemical potential (μ) indicates the tendency of electrons to escape from a system, while chemical hardness (η) measures the resistance to charge transfer. A molecule with a small energy gap between HOMO and LUMO is considered "soft" and more reactive. ijarset.com The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. ijarset.com

    For this compound, the presence of the electron-withdrawing CF3 group is expected to lower both the HOMO and LUMO energy levels. The lowering of the LUMO energy, in particular, would increase the molecule's electron affinity and result in a higher electrophilicity index, indicating it is a strong electron acceptor. nih.gov

    Table 3: Global Reactivity Descriptors and Their Formulas

    Descriptor Formula Interpretation
    Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron
    Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added
    Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Electron escaping tendency
    Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Resistance to charge transfer
    Electrophilicity Index (ω) ω = μ2 / 2η Electron-accepting capability

    Advanced Computational Methods for Trifluoromethylated Heterocyclic Systems

    The unique properties imparted by the trifluoromethyl group necessitate the use of advanced computational methods to accurately model the behavior of heterocyclic systems containing this moiety.

    Ab Initio Molecular Dynamics Simulations

    Ab initio molecular dynamics (AIMD) is a powerful simulation technique that models the dynamic evolution of a molecular system by calculating the forces acting on each atom directly from electronic structure calculations at each time step. youtube.com This method avoids the need for pre-parameterized force fields, making it suitable for studying novel molecules and reactive processes. nih.gov AIMD simulations can provide profound insights into molecular motion, conformational dynamics, solvent effects, and reaction mechanisms at a finite temperature. For a molecule like this compound, AIMD could be employed to study its conformational flexibility, the dynamics of its hydrogen bonding network in a condensed phase, and its stability over time. ethz.ch

    Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

    Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. conicet.gov.armdpi.com These models are built by calculating a set of molecular descriptors that encode structural, electronic, and topological information. nih.gov Once a statistically robust model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the design and discovery process. researchgate.net

    For trifluoromethylated heterocyclic systems, QSPR models can be developed to predict a wide range of properties, such as solubility, lipophilicity, metabolic stability, and binding affinity to a biological target. By creating a library of virtual derivatives of this compound and calculating their relevant descriptors, a QSPR model could efficiently screen for candidates with an optimal balance of desired properties, guiding synthetic efforts toward the most promising molecules. conicet.gov.ar

    Material Science and Optoelectronic Applications of Trifluoromethylated 1,2,4 Triazine Derivatives

    1,2,4-Triazines as Electron Acceptor Units in Organic Optoelectronic Materials

    The 1,2,4-triazine (B1199460) ring is recognized as a π-electron-deficient system, a characteristic that makes it an excellent electron acceptor unit in the design of organic optoelectronic materials. nih.gov This electron deficiency is crucial for creating materials with tailored electronic properties, such as those used in organic light-emitting diodes (OLEDs) and solar cells. nih.govnih.gov The incorporation of the triazine moiety into a molecule can significantly influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters in determining the efficiency of charge injection and transport in electronic devices. research-nexus.netnih.gov

    Research into triazine derivatives has demonstrated their utility as effective electron transport materials. nih.govepa.gov Their high electron affinity and thermal stability contribute to the performance and longevity of organic electronic devices. nih.gov Computational studies, such as those employing density functional theory (DFT), have been instrumental in understanding the molecular structures and optoelectronic characteristics of these compounds, confirming their potential for applications in light absorption and energy conversion. research-nexus.net The ability to modify the triazine core with various substituents allows for the fine-tuning of its electronic properties, making it a versatile building block for a new generation of organic electronic materials. nih.gov

    Development and Performance Evaluation in Dye-Sensitized Solar Cells (DSSCs)

    Derivatives of 1,2,4-triazine have been investigated as promising candidates for use in dye-sensitized solar cells (DSSCs). research-nexus.netnih.gov In these solar cells, the triazine-based compounds can act as sensitizers, absorbing light and injecting electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO2). researchgate.net The performance of these dyes is heavily dependent on their molecular structure, which influences their light absorption spectra, energy levels, and charge transfer dynamics. research-nexus.netnih.gov

    Computational methods like DFT and time-dependent DFT (TD-DFT) have been employed to model the molecular structures and predict the optoelectronic properties of 1,2,4-triazine derivatives for DSSC applications. research-nexus.netnih.gov These studies calculate key parameters such as HOMO-LUMO energy gaps, light harvesting efficiency (LHE), and open-circuit voltage (Voc), which are crucial for assessing a dye's potential performance. research-nexus.netnih.gov The results from these theoretical investigations have indicated that 1,2,4-triazine derivatives possess favorable characteristics for efficient light absorption and energy conversion, making them strong contenders for use in organic solar cells. research-nexus.netd-nb.info

    For instance, a series of triazine-containing donor-π-acceptor organic sensitizers have been synthesized and characterized, with one achieving a power conversion efficiency of 3.69%. researchgate.net Another study highlighted a triazine-based dye with a D-π-A structure that resulted in a power conversion efficiency of 3.63%. researchgate.net The strategic design of these molecules, often using the triazine core as a scaffold, allows for the creation of dyes with broad absorption bands and high molar extinction coefficients, which are desirable for efficient DSSCs. researchgate.net

    Below is a table summarizing the performance of selected 1,2,4-triazine derivatives in DSSCs based on computational studies.

    CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Light Harvesting Efficiency (LHE)Open-Circuit Voltage (Voc) (V)
    DTT-5.73-2.353.380.880.94
    BDTTB-5.92-2.433.490.861.01
    BDTTMB-5.86-2.413.450.870.99
    DTTMP-5.81-2.393.420.880.97

    Data derived from computational studies. nih.gov

    Design of Fluorogenic Probes for Advanced Imaging Modalities

    The structural framework of triazines, and the related tetrazines, is being leveraged in the design of fluorogenic probes for advanced biological imaging. mdpi.comnih.govresearchgate.net Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific target. researchgate.net This "turn-on" mechanism provides a high signal-to-noise ratio, which is essential for sensitive and specific imaging in complex biological environments. nih.gov

    The design strategy for these probes often involves attaching a fluorophore to the triazine or tetrazine core. The core acts as a quencher, suppressing the fluorescence of the fluorophore through mechanisms like energy transfer or electron transfer. researchgate.net When the probe reacts with its target, the electronic properties of the triazine/tetrazine moiety are altered, disrupting the quenching mechanism and restoring the fluorescence of the fluorophore. nih.gov

    For example, a novel fluoride (B91410) ion fluorescent probe was designed by incorporating strongly electron-withdrawing triazine groups into a triarylboron/acridine system. This design facilitates multiple charge-transfer channels, and upon reaction with fluoride ions, a significant color change and fluorescence shift are observed, with a detection limit in the micromolar range. mdpi.com These probes have found applications in live-cell imaging, super-resolution microscopy, and therapeutic monitoring, underscoring their expanding role in biomedical research. researchgate.net

    Engineering of Novel Functional Materials with Tunable Electronic Properties

    The versatility of the 1,2,4-triazine scaffold allows for the engineering of novel functional materials with electronic properties that can be precisely tuned. nih.govresearch-nexus.net By strategically introducing different functional groups onto the triazine ring, chemists can modulate the material's optoelectronic characteristics to suit specific applications. nih.gov This has led to the development of triazine derivatives for a variety of uses, including as components in OLEDs, solar cells, and as phase change materials. nih.govnih.govrsc.org

    The electron-deficient nature of the triazine ring makes it a valuable component in materials designed for electron transport. nih.govepa.gov For example, π-conjugated organic molecules based on triazine have been synthesized and shown to possess versatile optoelectronic properties, such as tunable light absorption and emission. nih.gov These materials are being explored for use in flexible electronics and optical displays. nih.gov

    Furthermore, the ability of triazine derivatives to form complexes with metal ions opens up another avenue for creating functional materials. nih.gov For instance, binuclear lead(II) complexes with a 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine ligand have been synthesized and investigated for their potential as the emitting layer in OLEDs. nih.gov The inherent properties of the triazine core, combined with the effects of the metal ion and other ligands, allow for the creation of materials with specific luminescent properties.

    Exploration of Non-Linear Optical (NLO) Properties in Trifluoromethylated Heterocycles

    Trifluoromethylated heterocycles, including 1,2,4-triazines, are being investigated for their potential non-linear optical (NLO) properties. rsc.orgnih.gov NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. researchgate.net The presence of both an electron-donating and an electron-accepting group within a π-conjugated system is a common design strategy for creating molecules with significant NLO activity. mdpi.com

    The combination of the electron-deficient triazine ring and the strongly electron-withdrawing trifluoromethyl group can lead to a significant intramolecular charge transfer, which is a key factor for high NLO response. nih.gov Theoretical studies using DFT have been employed to calculate the polarizability and hyperpolarizability of novel triazine derivatives, providing insights into their NLO potential. nih.govresearchgate.net A small HOMO-LUMO energy gap is often indicative of a molecule that can be easily polarized and may possess significant NLO characteristics. nih.gov The exploration of these properties in trifluoromethylated 1,2,4-triazines and other nitrogen-containing heterocycles is an active area of research with the potential to yield advanced materials for technological applications. rsc.orgmdpi.com

    Role as Key Building Blocks in Advanced Organic Synthesis for Diverse Chemical Entities

    "5-(Trifluoromethyl)-1,2,4-triazin-3-amine" and related trifluoromethylated triazines serve as valuable and versatile building blocks in advanced organic synthesis. researchgate.netnih.gov The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the reactivity and properties of the parent molecule, making these compounds useful intermediates for the synthesis of a wide range of chemical entities. nih.gov

    These building blocks are particularly important in the preparation of agrochemicals and pharmaceuticals. google.comijpsr.infoglobalscitechocean.com The presence of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov For example, trifluoromethyl-substituted 1,3,5-triazines are prepared from simple, commercially available starting materials and can undergo nucleophilic aromatic substitution with a broad scope of amines to produce aminotriazine (B8590112) products in good to excellent yields. researchgate.netresearchgate.net

    The synthesis of various trifluoromethylated 1,2,4-triazinone derivatives has been achieved through methods like (3+3)-annulation of nitrile imines with α-amino esters. nih.gov This highlights the utility of these compounds in constructing more complex heterocyclic systems. The reactivity of the triazine ring, combined with the unique properties imparted by the trifluoromethyl group, makes these compounds highly sought-after intermediates for the creation of novel molecules with diverse applications. researchgate.netnih.govresearchgate.net

    Q & A

    Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-1,2,4-triazin-3-amine, and how do reaction conditions impact yield?

    Synthesis typically involves multi-step cyclocondensation or nucleophilic substitution reactions. For example, similar triazine derivatives are synthesized via cyclization of amidrazones with trifluoromethyl-containing precursors under controlled temperatures (60–80°C) and inert atmospheres . Solvent choice (e.g., THF or DMF) and catalysts (e.g., triethylamine) are critical for minimizing side reactions. Yields >70% are achievable with optimized stoichiometry and reflux conditions .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    Nuclear Magnetic Resonance (NMR) is essential for confirming the trifluoromethyl group (distinct 19F^{19}\text{F} NMR signals at ~-60 ppm) and amine protons (1H^{1}\text{H} NMR, δ 5.5–6.5 ppm). Mass spectrometry (MS) provides molecular ion peaks matching the molecular weight (e.g., m/z 193.04 for C4_4H4_4F3_3N5_5). Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm1^{-1}) and triazine ring vibrations .

    Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

    The electron-withdrawing trifluoromethyl group enhances stability in acidic conditions by reducing electron density on the triazine ring. However, in alkaline environments (pH >10), hydrolysis of the triazine ring may occur, forming trifluoroacetic acid derivatives. Stability studies should include HPLC monitoring at 25°C across pH 2–12 .

    Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

    In vitro assays targeting adenosine receptors (e.g., A2A_{2A} antagonism) are relevant, as structurally similar triazines show receptor-binding activity. Use radioligand displacement assays with HEK293 cells expressing recombinant receptors. IC50_{50} values <1 µM indicate potential therapeutic utility .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

    Discrepancies often arise from impurities in starting materials or inconsistent purification methods. Perform GC-MS or HPLC to identify byproducts (e.g., unreacted amidrazones). Reproduce reactions using recrystallized precursors and compare column chromatography (silica gel, ethyl acetate/hexane) vs. preparative HPLC purification .

    Q. What mechanistic insights explain the trifluoromethyl group’s role in enhancing binding affinity to biological targets?

    The trifluoromethyl group increases lipophilicity (logP ~1.8) and induces steric and electronic effects, improving target engagement. Molecular docking studies show favorable van der Waals interactions with hydrophobic pockets in adenosine receptors. Compare binding free energies (ΔG) of CF3_3-substituted vs. non-substituted analogs using AutoDock Vina .

    Q. How does crystallography aid in understanding the tautomeric behavior of this compound?

    Single-crystal X-ray diffraction reveals planar triazine rings and hydrogen-bonding networks. For example, 3-phenyl-1,2,4-triazol-5-amine exhibits tautomerism with dihedral angles <3° between aromatic rings, stabilized by N-H···N interactions. Similar analysis applies to the trifluoromethyl analog .

    Q. What in silico strategies predict the compound’s metabolic pathways and toxicity?

    Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism. The trifluoromethyl group resists oxidation but may undergo glucuronidation. Toxicity risks (e.g., hepatotoxicity) are assessed via structural alerts in Derek Nexus .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.